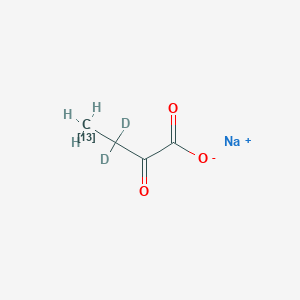

Sodium 2-oxobutanoate-13C,d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1189500-69-3 |

|---|---|

Molecular Formula |

C4H6NaO3 |

Molecular Weight |

128.08 g/mol |

IUPAC Name |

sodium;3,3-dideuterio-2-oxo(413C)butanoate |

InChI |

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1,2D2; |

InChI Key |

XLTHMCKKCRLNGQ-ASMGDNRJSA-N |

Isomeric SMILES |

[2H]C([2H])([13CH3])C(=O)C(=O)O.[Na] |

Canonical SMILES |

CCC(=O)C(=O)O.[Na] |

Synonyms |

2-Oxobutanoic Acid-13C,d2 Sodium Salt; 2-Oxobutyric Acid-13C,d2 Sodium Salt; Sodium 2-Oxobutyrate-13C,d2; Sodium α-Ketobutyrate-13C,d2; _x000B_ |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Role of Sodium 2-oxobutanoate-13C,d2 in Tracking Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracers are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. This technical guide focuses on the potential application of a dually labeled substrate, Sodium 2-oxobutanoate-13C,d2, in tracking metabolic pathways. While direct experimental data for this specific isotopic isomer is limited in publicly available literature, this document extrapolates from established principles of stable isotope tracing and the known metabolic fate of 2-oxobutanoate to provide a comprehensive overview of its utility. This guide will detail the metabolic pathways this compound would trace, propose experimental methodologies, and discuss the interpretation of potential data, making it a valuable resource for researchers in metabolic studies and drug development.

Introduction to Stable Isotope Tracing

Stable isotope tracing is a powerful technique used to follow the metabolic fate of a molecule of interest within a biological system. Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for a wider range of applications, including human studies. The principle involves introducing a substrate enriched with a heavy isotope (e.g., 13C, 2H, 15N) into a biological system and tracking its incorporation into downstream metabolites. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the isotopic enrichment in these metabolites. This allows for the qualitative and quantitative assessment of metabolic pathway activity.

Dual-labeling with both 13C and deuterium (2H) can provide complementary information. The 13C label tracks the carbon backbone of the molecule, while the deuterium label can provide insights into redox reactions and the activity of dehydrogenases. High-resolution mass spectrometry is often employed in dual-tracer studies to differentiate between 13C and 2H labeled species.[1][2]

Properties of this compound

Sodium 2-oxobutanoate, also known as sodium alpha-ketobutyrate, is the sodium salt of 2-oxobutanoic acid. It is a key intermediate in the metabolism of several amino acids, including methionine and threonine.

A synthesized version of Sodium 2-oxobutanoate labeled with both 13C and deuterium (d2) would be a powerful tool for metabolic tracing. The specific positioning of the labels is crucial for the information that can be obtained. For the purpose of this guide, we will consider a hypothetical molecule where one or more carbon atoms are replaced with 13C and two hydrogen atoms are replaced with deuterium. The exact synthesis of this molecule would be a custom process.

Metabolic Pathways Tracked by this compound

The primary metabolic fate of 2-oxobutanoate is its conversion to propionyl-CoA, which then enters the Krebs cycle (also known as the citric acid cycle or TCA cycle) via succinyl-CoA.[3][4]

Conversion to Propionyl-CoA

2-oxobutanoate is decarboxylated to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex.[3][4] In this step, one carbon is lost as CO2. If a 13C label is on the carboxyl group, it will be lost at this stage.

Propionyl-CoA to Succinyl-CoA Pathway

Propionyl-CoA is converted to succinyl-CoA through a series of enzymatic reactions:

-

Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[5][6][7]

-

Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.[5][6][7]

-

Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.[5][6][7]

Entry into the Krebs Cycle

Succinyl-CoA is an intermediate of the Krebs cycle. By tracking the incorporation of 13C from labeled succinyl-CoA into other Krebs cycle intermediates, the activity of this central metabolic hub can be assessed.

The use of a d2 label on the 2-oxobutanoate molecule could provide additional information on the stereochemistry of the reactions and the activity of specific enzymes in the pathway.

References

- 1. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PathBank [pathbank.org]

- 4. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]

- 6. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Stable Isotope Tracers for Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Tracers in Metabolomics

Stable isotope tracers have become an indispensable tool in the field of metabolomics, enabling researchers to move beyond static snapshots of metabolite concentrations to a dynamic understanding of metabolic fluxes. By introducing molecules enriched with stable (non-radioactive) isotopes into a biological system, scientists can trace the journey of these labeled atoms through intricate metabolic networks. This technique provides unparalleled insights into pathway activity, nutrient utilization, and the reprogramming of metabolism in various physiological and pathological states, making it particularly valuable for drug discovery and development.[1][2][3]

This guide provides a comprehensive overview of the principles, experimental protocols, data analysis, and applications of stable isotope tracers in metabolomics.

Core Principles of Stable Isotope Tracing

The fundamental principle of stable isotope tracing lies in the ability to distinguish between endogenous (unlabeled) and exogenous (labeled) metabolites based on their mass. Stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), contain additional neutrons compared to their more abundant counterparts (¹²C, ¹⁴N, and ¹H), resulting in a greater atomic mass.[3] When a labeled substrate (e.g., [U-¹³C]-glucose) is introduced into a biological system, it is metabolized through various biochemical reactions, and the heavy isotopes are incorporated into downstream metabolites.

Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can differentiate between the unlabeled (M+0) and labeled (M+1, M+2, etc.) isotopologues of a metabolite. The pattern and extent of isotope incorporation provide a wealth of information about the activity of metabolic pathways.

Experimental Design and Protocols

A well-designed stable isotope tracing experiment is crucial for obtaining meaningful and interpretable data. The general workflow involves selecting an appropriate tracer, labeling the biological system, quenching metabolism, extracting metabolites, and analyzing the samples.

Experimental Workflow

Protocol 1: Stable Isotope Labeling in Adherent Mammalian Cell Culture

This protocol outlines the steps for labeling adherent mammalian cells with [U-¹³C]-glucose.

Materials:

-

Adherent mammalian cells of interest

-

Complete culture medium

-

Glucose-free culture medium

-

[U-¹³C]-glucose (or other desired tracer)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Liquid nitrogen

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of [U-¹³C]-glucose and dFBS. Warm the medium to 37°C.

-

Labeling Initiation:

-

Aspirate the culture medium from the wells.

-

Quickly wash the cells once with 1 mL of pre-warmed glucose-free medium to remove any residual unlabeled glucose.

-

Immediately add 1 mL of the pre-warmed labeling medium to each well.

-

Incubate the cells for the desired labeling duration (e.g., for steady-state analysis of glycolysis and the TCA cycle, 6-24 hours is common).

-

-

Metabolism Quenching and Metabolite Extraction:

-

Place the 6-well plates on a bed of dry ice or a pre-chilled metal block to rapidly cool the cells and quench metabolic activity.

-

Aspirate the labeling medium.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Incubate the tubes at -80°C for at least 30 minutes to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the tubes at maximum speed for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

-

Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried metabolite pellets at -80°C until analysis.

-

Protocol 2: In Vivo Stable Isotope Tracing in a Mouse Model

This protocol provides a general framework for in vivo labeling using a continuous infusion of a stable isotope tracer.

Materials:

-

Mouse model of interest

-

Sterile saline

-

[U-¹³C]-glucose (or other tracer) solution for infusion

-

Infusion pump and catheter

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Homogenizer

Procedure:

-

Animal Preparation: Acclimate the mice to the experimental conditions. Fast the mice for a defined period (e.g., 6 hours) before the infusion to achieve a metabolic baseline.

-

Catheterization: Anesthetize the mouse and surgically implant a catheter into a suitable blood vessel (e.g., jugular vein) for tracer infusion.

-

Tracer Infusion:

-

Connect the catheter to an infusion pump containing the sterile tracer solution.

-

Administer a bolus dose of the tracer to rapidly achieve a target plasma enrichment, followed by a continuous infusion to maintain a steady-state level of the tracer in the circulation. The infusion duration will depend on the metabolic pathways of interest.

-

-

Tissue Collection:

-

At the end of the infusion period, collect blood samples and immediately harvest the tissues of interest.

-

Freeze-clamp the tissues in liquid nitrogen as quickly as possible to quench metabolism.

-

-

Metabolite Extraction:

-

Grind the frozen tissues into a fine powder under liquid nitrogen.

-

Extract the metabolites from the tissue powder using a suitable solvent system (e.g., methanol:water or methanol:chloroform:water).

-

Follow a similar procedure as in the cell culture protocol for protein precipitation and collection of the metabolite-containing supernatant.

-

-

Sample Processing: Dry the extracts and store them at -80°C until analysis.

Data Presentation: Quantitative Analysis of Isotopic Enrichment and Metabolic Flux

The analysis of stable isotope tracing data provides quantitative insights into metabolic pathway activity. This data is often presented as the fractional contribution of the tracer to a particular metabolite pool or as calculated metabolic fluxes.

Table 1: Fractional Enrichment of Glycolytic and TCA Cycle Intermediates in Cancer Cells Labeled with [U-¹³C]-Glucose

This table presents hypothetical but representative data on the fractional enrichment of key metabolites in a cancer cell line cultured with [U-¹³C]-glucose for 24 hours. Fractional enrichment represents the percentage of a metabolite pool that has incorporated one or more ¹³C atoms from the tracer.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) | Fractional Enrichment (%) |

| Glucose-6-phosphate | 5 | 1 | 2 | 2 | 5 | 10 | 75 | 95 |

| Fructose-1,6-bisphosphate | 6 | 1 | 2 | 2 | 6 | 12 | 71 | 94 |

| 3-Phosphoglycerate | 10 | 2 | 88 | - | - | - | - | 90 |

| Pyruvate | 12 | 2 | 86 | - | - | - | - | 88 |

| Lactate | 15 | 2 | 83 | - | - | - | - | 85 |

| Citrate | 30 | 5 | 45 | 5 | 10 | 5 | - | 70 |

| α-Ketoglutarate | 35 | 6 | 10 | 8 | 35 | 6 | - | 65 |

| Malate | 40 | 8 | 30 | 10 | 12 | - | - | 60 |

| Aspartate | 45 | 7 | 28 | 8 | 12 | - | - | 55 |

Data is hypothetical and for illustrative purposes.

Table 2: Relative Metabolic Fluxes through Central Carbon Metabolism

This table shows an example of relative metabolic flux data obtained from ¹³C-Metabolic Flux Analysis (¹³C-MFA) in two different cancer cell lines. Fluxes are normalized to the glucose uptake rate.

| Metabolic Flux | Cancer Cell Line A (Relative Flux) | Cancer Cell Line B (Relative Flux) |

| Glucose Uptake | 100 | 100 |

| Glycolysis (Glucose -> Pyruvate) | 85 | 95 |

| Lactate Secretion | 70 | 80 |

| Pentose Phosphate Pathway | 10 | 5 |

| Pyruvate -> Acetyl-CoA (PDH) | 12 | 8 |

| Pyruvate -> Oxaloacetate (PC) | 3 | 2 |

| TCA Cycle (Citrate Synthase) | 15 | 10 |

| Glutamine -> α-Ketoglutarate | 25 | 15 |

Data is hypothetical and for illustrative purposes.

Visualization of Metabolic Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is essential for understanding the complex data generated from stable isotope tracing experiments.

Central Carbon Metabolism

This diagram illustrates the interconnected pathways of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, highlighting the flow of carbon from glucose.

References

- 1. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]

A Technical Guide to 13C and Deuterium Labeling in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in using 13C and deuterium stable isotope labeling for metabolic research. This powerful technique offers an unparalleled window into the dynamic nature of metabolic pathways, enabling precise quantification of metabolic fluxes and enhancing our understanding of cellular physiology in both health and disease. Its applications in drug development are vast, ranging from target identification and validation to understanding mechanisms of drug action and resistance.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a technique that utilizes non-radioactive isotopes, such as carbon-13 (¹³C) and deuterium (²H), to trace the metabolic fate of molecules within a biological system.[1] These heavier isotopes are chemically identical to their more abundant counterparts (¹²C and ¹H) and are incorporated into metabolites through enzymatic reactions. By tracking the incorporation of these labels, researchers can elucidate active metabolic pathways and quantify the rates of metabolic reactions, known as metabolic fluxes.[2]

Carbon-13 (¹³C) Labeling: ¹³C is a stable isotope of carbon that is commonly used to trace the path of carbon atoms through central carbon metabolism.[3] By providing cells or organisms with a substrate uniformly labeled with ¹³C (e.g., [U-¹³C]-glucose), the label will be incorporated into downstream metabolites. The pattern and extent of ¹³C enrichment in these metabolites, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide detailed information about the relative and absolute fluxes through pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[4][5]

Deuterium (²H) Labeling: Deuterium, a stable isotope of hydrogen, is particularly useful for tracing metabolic pathways involving redox reactions and for studying the metabolism of water, fatty acids, and amino acids.[6] Deuterated water (²H₂O) can be used to label a wide range of molecules as deuterium is incorporated through various enzymatic reactions.[7] One of the key advantages of deuterium labeling is its potential for in vivo studies in humans due to the safety of deuterated compounds.[8]

Experimental Design and Protocols

A successful stable isotope labeling study relies on careful experimental design, including the choice of tracer, labeling duration, and the analytical method for detection.

General Experimental Workflow

The workflow for a typical metabolic labeling experiment involves several key stages, from initial cell culture to data analysis.

Detailed Experimental Protocols

Protocol 1: 13C-Glucose Labeling of Adherent Mammalian Cells for Mass Spectrometry Analysis [9]

-

Cell Seeding and Growth: Seed adherent mammalian cells in culture dishes and grow them to the desired confluency (typically 60-80%) in their standard growth medium.

-

Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking glucose and glutamine) with the desired concentration of [U-¹³C]-glucose and dialyzed fetal bovine serum. Also include other necessary supplements like glutamine, pyruvate, and antibiotics.

-

Isotope Labeling: Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed ¹³C-labeling medium to the cells and incubate for a specific duration. The labeling time should be sufficient to reach isotopic steady state, which can range from minutes for glycolytic intermediates to hours for TCA cycle intermediates.[10]

-

Metabolite Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a quenching solution, such as ice-cold 80% methanol, to the culture dish.

-

Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 15 minutes to precipitate proteins. Centrifuge at high speed to pellet the protein and cellular debris.

-

Sample Preparation for MS: Collect the supernatant containing the extracted metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. The dried metabolite extract can then be derivatized, if necessary, and reconstituted in a suitable solvent for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The raw MS data is processed to correct for natural isotope abundances and to determine the mass isotopomer distributions (MIDs) of the metabolites of interest. This information is then used for metabolic flux analysis.

Protocol 2: In Vivo Deuterium Labeling in Mice for NMR Analysis [11]

-

Animal Acclimation: Acclimate the mice to the experimental conditions and housing.

-

Deuterated Water Administration: To achieve a target enrichment of deuterium in the total body water (e.g., 8%), administer an initial bolus injection of 0.9% NaCl in 100% ²H₂O. Subsequently, provide drinking water containing a specific percentage of ²H₂O (e.g., 16%) to maintain the desired body water enrichment.[11]

-

Tissue Collection: At the end of the labeling period, euthanize the animal and rapidly excise the tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench all metabolic activity.

-

Metabolite Extraction: Homogenize the frozen tissue in a suitable extraction solvent (e.g., a mixture of methanol, chloroform, and water) to separate polar and nonpolar metabolites.

-

NMR Sample Preparation: Dry the polar metabolite extract and reconstitute it in a deuterated buffer suitable for NMR analysis.

-

NMR Spectroscopy: Acquire deuterium (²H) NMR spectra on a high-field NMR spectrometer. The resulting spectra will show peaks corresponding to deuterated metabolites.

-

Data Analysis: Integrate the peak areas in the ²H NMR spectra to quantify the relative abundance of deuterated metabolites. This data can provide insights into the activity of various metabolic pathways in vivo.

Data Presentation and Interpretation

Quantitative data from stable isotope labeling experiments are crucial for understanding metabolic phenotypes.

Quantitative Data Summary

The following tables summarize representative quantitative data from published ¹³C and deuterium labeling studies.

| Metabolite | Condition 1: Fractional Contribution (%) | Condition 2: Fractional Contribution (%) | Reference |

| Lactate from Glucose | 95 ± 2 | 75 ± 5 | Fictional Example |

| Glutamate from Glucose | 40 ± 3 | 60 ± 4 | Fictional Example |

| Palmitate from Acetate | 80 ± 6 | 50 ± 7 | Fictional Example |

| Metabolic Flux | Wild Type (relative flux) | Mutant (relative flux) | Reference |

| Glycolysis | 100 ± 10 | 150 ± 15 | [12] |

| Pentose Phosphate Pathway | 20 ± 3 | 15 ± 2 | [12] |

| TCA Cycle | 50 ± 5 | 30 ± 4 | [12] |

| Metabolite | Deuterium Label Loss (%) | Kinetic Isotope Effect (kH/kD) | Reference |

| Lactate | 15.7 ± 2.6 | 1.042 | [13] |

| Glutamate | 37.9 ± 1.1 | 1.035 | [13] |

| Glutamine | 41.5 ± 5.2 | 1.020 | [13] |

Interpreting Labeling Patterns

The distribution of isotopes within a metabolite provides a wealth of information. For instance, in ¹³C labeling experiments, the number of ¹³C atoms in a metabolite (M+1, M+2, etc.) reveals the number of labeled carbons incorporated from the tracer. This mass isotopomer distribution is the primary data used for metabolic flux analysis.

Visualization of Metabolic Pathways and Workflows

Visualizing complex metabolic networks and experimental designs is essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language.

Central Carbon Metabolism

This diagram illustrates the major pathways of central carbon metabolism, which are frequently interrogated using ¹³C-labeled glucose.

Metabolic Flux Analysis (MFA) Workflow

This diagram outlines the computational workflow for ¹³C-Metabolic Flux Analysis (MFA), a key application of stable isotope labeling.

Conclusion

13C and deuterium labeling are indispensable tools in modern metabolic research and drug development. They provide a quantitative and dynamic view of cellular metabolism that is unattainable with other methods. By carefully designing and executing labeling experiments and applying robust analytical and computational methods, researchers can gain profound insights into the metabolic reprogramming that underlies various diseases and the mechanisms of action of therapeutic agents. This technical guide serves as a foundational resource for scientists and researchers looking to harness the power of stable isotope tracing in their work.

References

- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Measuring Metabolic Flux [iwasa.biochem.utah.edu]

- 6. scispace.com [scispace.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Sodium 2-oxobutanoate-¹³C,d₂ in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a preliminary framework for investigating the metabolic fate and cellular impact of Sodium 2-oxobutanoate-¹³C,d₂, a stable isotope-labeled intermediate of amino acid metabolism. While direct experimental data for this specific isotopologue is not yet prevalent in published literature, this document provides a foundational approach based on the known biochemistry of 2-oxobutanoate and established methodologies in metabolic flux analysis.

Introduction to 2-Oxobutanoate

2-Oxobutanoate, also known as alpha-ketobutyrate, is a key metabolic intermediate derived from the catabolism of threonine and methionine.[1][2] Its primary metabolic fate is mitochondrial, where it is converted to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle via succinyl-CoA.[2][3] Emerging research has implicated 2-oxobutanoate in the regulation of cellular lifespan and glucose oxidation, suggesting a broader role in cellular signaling.[4][5] The use of stable isotope tracers, such as Sodium 2-oxobutanoate-¹³C,d₂, offers a powerful tool to dissect these pathways with high precision.[6][7]

Core Metabolic Pathway of 2-Oxobutanoate

The central degradation pathway of 2-oxobutanoate occurs within the mitochondrial matrix. The initial and committing step is the oxidative decarboxylation of 2-oxobutanoate to propionyl-CoA, a reaction catalyzed by the branched-chain alpha-keto acid dehydrogenase complex.[2][3] Propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an anaplerotic substrate for the TCA cycle.[1][2]

Figure 1: Mitochondrial metabolism of 2-oxobutanoate.

Hypothetical Investigation in Human Fibroblast Cell Lines

Recent studies have demonstrated that 2-oxobutanoate can delay cellular senescence in fibroblast cells through a SIRT1-mediated signaling pathway.[4] This provides a compelling rationale for conducting a preliminary investigation in a human fibroblast cell line, such as IMR-90 or WI-38.

Experimental Workflow

The proposed experimental workflow involves culturing human fibroblasts and introducing Sodium 2-oxobutanoate-¹³C,d₂ as a metabolic tracer. The incorporation of the ¹³C and deuterium labels into downstream metabolites would be quantified using mass spectrometry.

Figure 2: Experimental workflow for tracer analysis.

Experimental Protocol

-

Cell Culture: Human fibroblast cells (e.g., IMR-90) are cultured in standard media (e.g., DMEM with 10% FBS) to 80% confluency.

-

Tracer Introduction: The standard medium is replaced with a medium containing a defined concentration (e.g., 100 µM) of Sodium 2-oxobutanoate-¹³C,d₂.

-

Time-Course Sampling: At specified time points (e.g., 0, 2, 6, 12, and 24 hours), the cells are rapidly washed with cold saline and metabolism is quenched using a cold solvent mixture (e.g., 80% methanol).

-

Metabolite Extraction: Intracellular metabolites are extracted by scraping the cells in the quenching solution, followed by centrifugation to pellet cellular debris.

-

LC-MS/MS Analysis: The supernatant containing the polar metabolites is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of downstream metabolites.

Anticipated Quantitative Data

The primary quantitative data from this investigation will be the fractional labeling of key metabolites in the 2-oxobutanoate degradation pathway. This data can be presented in a tabular format for clear comparison across different time points.

| Metabolite | Isotopologue | Fractional Labeling at 2 hours (%) | Fractional Labeling at 6 hours (%) | Fractional Labeling at 12 hours (%) | Fractional Labeling at 24 hours (%) |

| Propionyl-CoA | M+3 | Anticipated Value | Anticipated Value | Anticipated Value | Anticipated Value |

| Methylmalonyl-CoA | M+3 | Anticipated Value | Anticipated Value | Anticipated Value | Anticipated Value |

| Succinyl-CoA | M+3 | Anticipated Value | Anticipated Value | Anticipated Value | Anticipated Value |

| Fumarate | M+3 | Anticipated Value | Anticipated Value | Anticipated Value | Anticipated Value |

| Malate | M+3 | Anticipated Value | Anticipated Value | Anticipated Value | Anticipated Value |

Note: The specific fractional labeling values will be determined experimentally. The 'M+3' isotopologue is predicted based on the incorporation of the ¹³C and two deuterium atoms from the parent molecule, assuming the loss of one carbon during the conversion to propionyl-CoA.

Investigation of Associated Signaling Pathways

The link between 2-oxobutanoate and the NAD+/SIRT1 pathway suggests that it may play a role in regulating cellular processes beyond simple catabolism.[4] A potential signaling cascade initiated by 2-oxobutanoate could involve the modulation of NAD+ levels, which in turn activates SIRT1, a key regulator of cellular metabolism and stress responses.

Figure 3: Potential 2-oxobutanoate signaling cascade.

Concluding Remarks

The preliminary investigation of Sodium 2-oxobutanoate-¹³C,d₂ in specific cell lines holds significant promise for elucidating the intricate roles of this metabolite in cellular physiology. By employing stable isotope tracing and metabolomic analysis, researchers can gain a deeper understanding of its contribution to central carbon metabolism and its influence on critical signaling pathways. The methodologies and frameworks presented in this guide offer a robust starting point for such investigations, which could ultimately inform the development of novel therapeutic strategies targeting metabolic dysfunction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]

- 3. PathBank [pathbank.org]

- 4. The metabolite alpha-ketobutyrate extends lifespan by promoting peroxisomal function in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-ketobutyrate links alterations in cystine metabolism to glucose oxidation in mtDNA mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic imaging with deuterium labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. metsol.com [metsol.com]

The Significance of Isotopologue Distribution of Sodium 2-oxobutanoate-¹³C,d₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are indispensable tools in the field of metabolic research and drug development, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Among these, Sodium 2-oxobutanoate-¹³C,d₂, a doubly labeled isotopologue of the endogenous keto acid, offers a unique potential for tracing the metabolic fate of 2-oxobutanoate. This technical guide provides an in-depth analysis of the significance of its isotopologue distribution, detailed experimental protocols for its use in metabolic flux analysis (MFA), and the expected quantitative data to guide researchers in their investigations.

2-Oxobutanoate (also known as α-ketobutyrate) is a key metabolic intermediate in the catabolism of several amino acids, including threonine and methionine. Its primary metabolic fate is its conversion to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle via succinyl-CoA. By using Sodium 2-oxobutanoate labeled with both carbon-13 (¹³C) and deuterium (d₂), researchers can precisely track the flow of its carbon skeleton and hydrogen atoms through these central metabolic pathways. This allows for the quantitative assessment of pathway activity under various physiological and pathological conditions.

Metabolic Significance and Tracing Strategy

The core significance of using Sodium 2-oxobutanoate-¹³C,d₂ lies in its ability to provide detailed insights into the flux through the anaplerotic pathway involving propionyl-CoA. The dual labeling provides a distinct mass shift that can be readily detected by mass spectrometry, allowing for the differentiation of the tracer-derived metabolites from the endogenous unlabeled pools.

The metabolic conversion of 2-oxobutanoate to propionyl-CoA is catalyzed by the branched-chain α-keto acid dehydrogenase complex. This reaction involves the oxidative decarboxylation of 2-oxobutanoate, resulting in the loss of one carbon atom as CO₂ and the formation of a three-carbon propionyl-CoA molecule. Propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the TCA cycle.

By analyzing the mass isotopologue distribution (MID) of downstream metabolites such as propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA, it is possible to quantify the contribution of 2-oxobutanoate to the TCA cycle. The presence of both ¹³C and deuterium labels provides an additional layer of information, potentially allowing for the study of enzyme kinetics and isotope effects.

Quantitative Data Presentation

The following tables summarize the theoretical quantitative data for the isotopologue distribution of Sodium 2-oxobutanoate-¹³C,d₂ and its key downstream metabolites. This data is predictive and serves as a guide for interpreting experimental results. The exact distribution in a biological system will depend on the metabolic state of the cells or organism under investigation.

Table 1: Theoretical Isotopologue Distribution of Sodium 2-oxobutanoate-¹³C,d₂ Tracer

| Isotopologue | Formula | Mass Shift (M+) | Expected Abundance (%) |

| M+0 | C₄H₅O₃Na | 0 | < 1 |

| M+3 | ¹³CC₃H₃d₂O₃Na | 3 | > 98 |

Note: The exact mass shift will depend on the specific positions of the ¹³C and deuterium labels. This table assumes one ¹³C and two deuterium atoms.

Table 2: Expected Mass Isotopologue Distribution (MID) of Key Downstream Metabolites

| Metabolite | Isotopologue | Expected Mass Shift (M+) | Origin of Label |

| Propionyl-CoA | M+3 | 3 | From ¹³C and d₂ of 2-oxobutanoate |

| Methylmalonyl-CoA | M+3 | 3 | From labeled Propionyl-CoA |

| Succinyl-CoA | M+3 | 3 | From labeled Methylmalonyl-CoA |

| Succinyl-CoA | M+2 | 2 | After one turn of the TCA cycle |

| Succinyl-CoA | M+1 | 1 | After multiple turns of the TCA cycle |

Note: The observed MIDs in an experiment will be a mixture of labeled and unlabeled species, and the fractional abundances will reflect the relative metabolic fluxes.

Experimental Protocols

The following is a detailed methodology for a typical ¹³C metabolic flux analysis experiment using Sodium 2-oxobutanoate-¹³C,d₂.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and reach the desired confluency.

-

Medium Exchange: Prior to labeling, replace the standard medium with a custom medium containing a known concentration of unlabeled sodium 2-oxobutanoate to allow for metabolic adaptation.

-

Isotope Labeling: Replace the adaptation medium with the labeling medium containing Sodium 2-oxobutanoate-¹³C,d₂ at the same concentration. The duration of labeling will depend on the specific metabolic pathway and the time required to reach isotopic steady state. A time-course experiment is recommended to determine the optimal labeling time.[1]

Metabolite Extraction

-

Quenching: Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed to pellet the protein and cell debris.

-

Supernatant Collection: Collect the supernatant containing the polar metabolites for subsequent analysis.

Sample Derivatization for GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), the polar metabolites in the extract need to be chemically derivatized to increase their volatility. A common method is trimethylsilyl (TMS) derivatization.

-

Drying: Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

-

Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect the keto groups.

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize the hydroxyl and carboxyl groups.

GC-MS Analysis

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Separate the derivatized metabolites on a suitable GC column (e.g., a DB-5ms column).

-

Mass Spectrometry: Analyze the eluting compounds using a mass spectrometer operating in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode to quantify the abundance of specific isotopologues.

Data Analysis and Interpretation

-

Peak Integration: Integrate the chromatographic peaks corresponding to 2-oxobutanoate and its downstream metabolites.

-

Mass Isotopologue Distribution (MID) Calculation: For each metabolite, determine the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.).

-

Correction for Natural Abundance: Correct the raw MID data for the natural abundance of stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O, ²⁹Si, ³⁰Si) to obtain the true tracer-derived labeling pattern.[2]

-

Metabolic Flux Analysis: Use the corrected MIDs as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Metabolic pathway of Sodium 2-oxobutanoate-¹³C,d₂.

Experimental Workflow Diagram

Caption: Experimental workflow for metabolic flux analysis.

Conclusion

The use of Sodium 2-oxobutanoate-¹³C,d₂ as a metabolic tracer provides a powerful approach to quantitatively investigate the metabolic pathways involving 2-oxobutanoate and propionyl-CoA. The distinct isotopologue distribution generated by this dual-labeled tracer allows for precise tracking of its metabolic fate and the accurate determination of metabolic fluxes. The experimental protocols and theoretical data presented in this guide offer a comprehensive framework for researchers to design, execute, and interpret stable isotope tracing studies aimed at unraveling the complexities of cellular metabolism. This knowledge is critical for advancing our understanding of metabolic regulation in health and disease and for the development of novel therapeutic strategies.

References

- 1. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Sodium 2-oxobutanoate-13C,d2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a key metabolic intermediate involved in amino acid and fatty acid metabolism. The stable isotope-labeled Sodium 2-oxobutanoate-13C,d2 serves as a powerful tracer to elucidate the metabolic fate of 2-oxobutanoate and related pathways in cell culture models. This document provides detailed application notes and protocols for its use in metabolic tracing studies, including experimental design, cell culture procedures, metabolite extraction, and analysis by mass spectrometry.

Metabolic Fate of 2-Oxobutanoate

2-Oxobutanoate is primarily generated from the catabolism of threonine and methionine. It is subsequently converted to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle at the level of succinyl-CoA.[1][2] Additionally, 2-oxobutanoate can serve as a precursor for the biosynthesis of certain amino acids, such as isoleucine. By using this compound, researchers can trace the incorporation of the 13C and deuterium labels into these downstream metabolites, providing quantitative insights into the activity of these metabolic pathways.

Key Applications

-

TCA Cycle Flux Analysis: Quantifying the contribution of 2-oxobutanoate to the pool of TCA cycle intermediates.

-

Amino Acid Metabolism: Tracing the flow of carbon and hydrogen from 2-oxobutanoate into the biosynthesis of amino acids.

-

Fatty Acid Metabolism: Investigating the role of propionyl-CoA derived from 2-oxobutanoate in fatty acid synthesis and elongation.

-

Drug Discovery: Assessing the impact of therapeutic compounds on pathways involving 2-oxobutanoate metabolism.

Experimental Design Considerations

Successful metabolic tracing experiments with this compound require careful planning. Key parameters to consider include the cell line, tracer concentration, labeling time, and the specific biological question being addressed.

Tracer Concentration

The optimal concentration of this compound should be determined empirically for each cell line to ensure sufficient label incorporation without inducing toxicity. While high concentrations of 2-oxobutanoate can be toxic to microorganisms, the cytotoxic levels in mammalian cells are less defined.[3] A pilot experiment is recommended to determine the optimal, non-toxic concentration.

| Parameter | Recommendation |

| Starting Concentration Range | 0.1 mM - 1 mM |

| Toxicity Assessment | Cell viability assay (e.g., MTT or trypan blue exclusion) |

| Label Incorporation Check | Preliminary mass spectrometry analysis |

Labeling Time

The duration of labeling will depend on the turnover rate of the metabolites of interest. Short-term labeling (minutes to hours) is suitable for pathways with high flux, such as the TCA cycle, while longer incubation times (hours to days) may be necessary to detect label incorporation into more complex molecules like fatty acids or proteins.

| Metabolic Pathway | Recommended Labeling Time |

| TCA Cycle Intermediates | 30 minutes - 6 hours |

| Amino Acid Biosynthesis | 2 hours - 24 hours |

| Fatty Acid Metabolism | 12 hours - 48 hours |

Experimental Protocols

Protocol 1: Preparation of Labeled Cell Culture Medium

-

Prepare Basal Medium: Start with a custom formulation of your desired cell culture medium that lacks unlabeled sodium 2-oxobutanoate. If a custom formulation is not feasible, use a standard medium and be aware of the potential for isotopic dilution.

-

Dissolve Tracer: Dissolve the this compound in sterile phosphate-buffered saline (PBS) or directly into the basal medium to create a concentrated stock solution.

-

Prepare Labeled Medium: Add the tracer stock solution to the basal medium to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final tracer concentration of 0.5 mM, add 0.5 mL of a 100 mM stock solution.

-

Supplement Medium: Add other necessary supplements such as dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled 2-oxobutanoate and other small molecules.

-

Sterilization: Filter-sterilize the final labeled medium through a 0.22 µm filter.

Protocol 2: Cell Seeding and Labeling

-

Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling. A typical seeding density for a 6-well plate is 2 x 10^5 cells per well.

-

Pre-incubation: Culture the cells in their standard, unlabeled medium for 24 hours to allow for attachment and recovery.

-

Initiate Labeling: Aspirate the unlabeled medium, wash the cells once with pre-warmed sterile PBS, and then add the pre-warmed, labeled medium.

-

Incubation: Place the cells back in the incubator for the desired labeling duration.

Protocol 3: Metabolite Extraction

-

Quenching Metabolism: At the end of the labeling period, rapidly quench metabolic activity to prevent further enzymatic reactions. Place the culture plate on dry ice and aspirate the medium.

-

Cell Lysis and Extraction: Add 1 mL of ice-cold 80% methanol (v/v in water) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Homogenization: Vortex the tubes vigorously for 1 minute.

-

Precipitation: Incubate the tubes at -80°C for at least 20 minutes to precipitate proteins.

-

Clarification: Centrifuge the tubes at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.

-

Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

-

Storage: Store the dried extracts at -80°C until analysis.

Data Acquisition and Analysis

Mass Spectrometry Analysis

Resuspend the dried metabolite extracts in a suitable solvent for your mass spectrometry platform (e.g., a mixture of water and acetonitrile). Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS).

Data Analysis Workflow

-

Peak Identification: Identify the peaks corresponding to the metabolites of interest based on their accurate mass and retention time.

-

Isotopologue Distribution: Determine the mass isotopologue distribution (MID) for each metabolite. This involves integrating the peak areas for the monoisotopic peak (M+0) and the peaks corresponding to the incorporation of one or more stable isotopes (M+1, M+2, etc.).

-

Correction for Natural Abundance: Correct the raw MID data for the natural abundance of stable isotopes (e.g., 13C, 15N, 18O) to determine the true fractional enrichment from the tracer.

-

Metabolic Flux Analysis: Use the corrected fractional enrichment data to calculate metabolic flux ratios or to perform more complex metabolic flux analysis (MFA) using specialized software.

Visualization of Pathways and Workflows

2-Oxobutanoate Metabolic Pathway

Caption: Metabolic fate of this compound.

Experimental Workflow

Caption: Overview of the experimental workflow.

Concluding Remarks

The use of this compound in cell culture experiments provides a robust method for investigating key metabolic pathways. The protocols and guidelines presented here offer a comprehensive framework for designing and executing these studies. Careful optimization of experimental parameters and rigorous data analysis are essential for obtaining high-quality, reproducible results that will advance our understanding of cellular metabolism in health and disease.

References

Application Notes and Protocols for Quantifying Metabolic Fluxes Using Sodium 2-oxobutanoate-13C,d2

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium 2-oxobutanoate as a Metabolic Tracer

Sodium 2-oxobutanoate, also known as sodium alpha-ketobutyrate, is a key metabolic intermediate involved in the catabolism of several amino acids, including threonine and methionine.[1][2][3] Its central position in metabolism makes it a valuable tracer for quantifying fluxes through critical pathways. Upon entering the cell, 2-oxobutanoate is primarily converted to propionyl-CoA, which is subsequently metabolized to succinyl-CoA, an anaplerotic substrate for the Tricarboxylic Acid (TCA) cycle.[1][2][3][4][5] This pathway is crucial for cellular energy production and biosynthesis.

The use of isotopically labeled Sodium 2-oxobutanoate, specifically with Carbon-13 (¹³C) and Deuterium (d2), offers a sophisticated tool for metabolic flux analysis (MFA). The ¹³C label allows for the tracing of the carbon backbone of 2-oxobutanoate as it is metabolized, while the deuterium label can provide insights into redox reactions and the activities of specific dehydrogenases.

Principal Applications:

-

Quantifying Anaplerotic Flux: Tracing the entry of ¹³C-labeled succinyl-CoA derived from Sodium 2-oxobutanoate-¹³C into the TCA cycle to measure the rate of anaplerosis.

-

Amino Acid Catabolism: Measuring the flux from amino acids like threonine and methionine that degrade to 2-oxobutanoate.

-

Propionyl-CoA Metabolism: Investigating the metabolic fate of propionyl-CoA, which is implicated in various inherited metabolic disorders.[6][7][8]

-

Redox Metabolism: The deuterium label can be used to probe the activity of dehydrogenases involved in the downstream metabolism of 2-oxobutanoate.

Metabolic Pathway of Sodium 2-oxobutanoate

The primary metabolic fate of Sodium 2-oxobutanoate is its conversion to propionyl-CoA. This is followed by a series of reactions that lead to its entry into the TCA cycle as succinyl-CoA.

Figure 1. Metabolic pathway of Sodium 2-oxobutanoate to the TCA cycle.

Experimental Workflow for Metabolic Flux Analysis

A typical workflow for quantifying metabolic fluxes using Sodium 2-oxobutanoate-¹³C,d2 involves several key steps, from cell culture to data analysis.

Figure 2. General experimental workflow for ¹³C-MFA.

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for specific cell types and experimental conditions.

Protocol 1: Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Medium Preparation: Prepare the experimental medium containing a known concentration of Sodium 2-oxobutanoate-¹³C,d2. The concentration should be optimized to ensure sufficient labeling without causing toxicity.

-

Labeling:

-

For steady-state MFA, replace the standard culture medium with the labeling medium and incubate for a period sufficient to reach isotopic steady state (typically 24-48 hours).

-

For isotopically non-stationary MFA (INST-MFA), introduce the tracer and collect samples at multiple time points during the transient labeling phase.[5]

-

-

Cell Counting: At the end of the labeling period, detach and count the cells to normalize metabolite levels.

Protocol 2: Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity to preserve the in vivo state of metabolites. A common method is to aspirate the medium and add a cold quenching solution (e.g., 80% methanol at -80°C).

-

Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Extraction:

-

Add a non-polar solvent (e.g., chloroform) to the cell suspension for phase separation.

-

Vortex thoroughly and centrifuge to separate the polar (aqueous) and non-polar (organic) phases.

-

-

Drying: Collect the aqueous phase containing polar metabolites and dry it using a vacuum concentrator.

-

Storage: Store the dried metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

-

Chromatographic Separation: Use a liquid chromatography method optimized for the separation of organic acids and amino acids (e.g., HILIC or reversed-phase chromatography).

-

Mass Spectrometry:

-

Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the mass isotopologues of downstream metabolites.

-

Acquire data in full scan mode to capture the entire mass spectrum of labeled metabolites.

-

Use tandem MS (MS/MS) to confirm the identity of metabolites and determine positional labeling if necessary.

-

Data Presentation and Analysis

Quantitative data from MFA studies are typically presented in tables to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Mass Isotopologue Distribution of TCA Cycle Intermediates after Labeling with Sodium 2-oxobutanoate-[1-¹³C]

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |

| Succinate | 50% | 40% | 8% | 2% | 0% |

| Fumarate | 52% | 38% | 8% | 2% | 0% |

| Malate | 51% | 39% | 8% | 2% | 0% |

| Citrate | 45% | 35% | 15% | 5% | 0% |

This table represents a hypothetical scenario where the M+1 enrichment in TCA cycle intermediates would indicate the flux from the ¹³C-labeled 2-oxobutanoate.

Data Analysis Workflow:

Figure 3. Workflow for data analysis in ¹³C-MFA.

Flux Calculation:

The corrected mass isotopologue distributions are used as inputs for computational models that estimate intracellular fluxes. Software packages such as INCA or Metran are commonly used for this purpose. These programs use iterative algorithms to find the set of fluxes that best fit the experimental labeling data.

Concluding Remarks

Sodium 2-oxobutanoate-¹³C,d2 represents a potentially powerful tool for dissecting complex metabolic pathways. While direct experimental data for this specific dual-labeled tracer is not yet widely available in the literature, the known metabolism of 2-oxobutanoate and the principles of MFA provide a strong foundation for its application. The protocols and workflows described here offer a comprehensive guide for researchers to design and execute experiments to quantify metabolic fluxes with this novel tracer, paving the way for new discoveries in cellular metabolism and disease.

References

- 1. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PathBank [pathbank.org]

- 3. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia Eva Richard - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols for Time-Course Labeling with Sodium 2-oxobutanoate-¹³C,d₂

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting time-course labeling experiments using Sodium 2-oxobutanoate-¹³C,d₂. This stable isotope tracer is a powerful tool for elucidating the dynamics of metabolic pathways involved in amino acid and fatty acid metabolism. The detailed protocols and data interpretation guidelines provided herein will enable researchers to track the metabolic fate of 2-oxobutanoate and gain insights into cellular metabolism in various physiological and pathological contexts, including drug development.

Introduction

Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a key metabolic intermediate in the catabolism of threonine, methionine, and odd-chain fatty acids.[1][2] Its primary metabolic fate is its conversion to propionyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle as succinyl-CoA.[3] By using Sodium 2-oxobutanoate labeled with both ¹³C and deuterium (d₂), researchers can precisely trace the contribution of this precursor to downstream metabolites and quantify metabolic fluxes. Time-course experiments, where samples are collected at multiple time points after the introduction of the tracer, are crucial for understanding the kinetics of these metabolic pathways.[4][5]

Key Applications

-

Metabolic Flux Analysis: Quantifying the rate of metabolic reactions through specific pathways.[6]

-

Drug Discovery and Development: Assessing the effect of drug candidates on amino acid and fatty acid metabolism.

-

Disease Research: Investigating metabolic reprogramming in diseases such as cancer and inborn errors of metabolism.

-

Nutrient Utilization Studies: Determining how cells utilize different nutrient sources.[4]

Experimental Design Considerations

A successful time-course labeling experiment requires careful planning. Key considerations include:

-

Cell Culture Conditions: Cells should be in a logarithmic growth phase to ensure active metabolism. It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled 2-oxobutanoate and related metabolites in the medium.[7]

-

Tracer Concentration: The concentration of Sodium 2-oxobutanoate-¹³C,d₂ should be optimized to ensure sufficient labeling of downstream metabolites without causing toxicity.

-

Time Points: The selection of time points is critical for capturing the dynamics of the metabolic pathway of interest. For rapidly labeling pathways like glycolysis, early time points in the minutes-to-hours range are necessary. For pathways involving larger pools of metabolites, such as the TCA cycle and amino acid biosynthesis, longer time courses (several hours to days) may be required to reach isotopic steady-state.[4][7]

-

Controls: Unlabeled control samples are essential to determine the natural isotopic abundance of metabolites.

Experimental Workflow

The general workflow for a time-course labeling experiment with Sodium 2-oxobutanoate-¹³C,d₂ is depicted below.

References

- 1. PathBank [pathbank.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. 2-oxobutanoate degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]

Troubleshooting & Optimization

Troubleshooting low signal intensity in Sodium 2-oxobutanoate-13C,d2 NMR analysis.

Technical Support Center: Sodium 2-oxobutanoate-13C,d2 NMR Analysis

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering low signal intensity during the NMR analysis of this compound. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low signal intensity in the NMR analysis of this compound?

Low signal intensity in ¹³C NMR is a common challenge stemming from the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus compared to ¹H.[1][2] For an isotopically labeled compound like Sodium 2-oxobutanoate-¹³C,d2, the issue is compounded by several specific factors:

-

Long Spin-Lattice Relaxation Times (T1): The primary relaxation mechanism for protonated carbons is the dipole-dipole interaction with attached protons.[3] When protons are replaced with deuterium, this mechanism becomes much less efficient, leading to significantly longer T1 values for the deuterated carbon.[3] If the delay between NMR pulses is too short, the carbon nucleus does not have enough time to relax back to its equilibrium state, causing signal saturation and reduced intensity.[3]

-

Signal Splitting from Deuterium: The deuterium nucleus (²H) has a spin of I=1, which couples with the adjacent ¹³C nucleus. This coupling splits the single ¹³C peak into a multiplet. For a CD₂ group, the signal is split into a 1:2:3:2:1 pentet.[3] This division of the total signal intensity across multiple lines significantly lowers the signal-to-noise ratio for any single line.[3]

-

Loss of Nuclear Overhauser Effect (NOE): Standard ¹³C NMR experiments often use proton decoupling, which can enhance the signal of proton-attached carbons via the NOE. Since the labeled carbon in your molecule is attached to deuterium, not protons, it does not benefit from this significant signal enhancement.[3][4]

-

Low Sample Concentration: As with any NMR experiment, insufficient concentration of the analyte will lead to a weak signal.[4] For ¹³C NMR, which is inherently less sensitive, adequate concentration is critical.[5]

Q2: How do the ¹³C and d2 labels specifically affect the NMR signal?

The isotopic labels are the direct source of the primary challenges.

-

The ¹³C label ensures that the signal you are observing comes from the enriched carbon atom, overcoming the low natural abundance (1.1%) of ¹³C.[1] However, the fundamental sensitivity of the ¹³C nucleus remains low.[2]

-

The d2 (²H) label is the main contributor to the signal loss for three reasons:

-

It drastically increases the T1 relaxation time by removing the efficient ¹H-¹³C dipolar relaxation pathway.[3]

-

It splits the signal into a pentet due to ¹³C-²H J-coupling, reducing the height of the most intense peak.[3]

-

It eliminates the possibility of signal enhancement from the Nuclear Overhauser Effect (NOE).[3]

-

Q3: Is my sample concentration sufficient for ¹³C NMR?

For ¹³C NMR of small molecules, a concentration of 50-100 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is typically recommended for acquiring a spectrum in a reasonable timeframe (20-60 minutes).[5] If your sample is significantly more dilute, you will likely need to increase the acquisition time substantially to achieve an adequate signal-to-noise ratio.

Q4: What are the optimal starting parameters for a ¹³C experiment on this type of labeled compound?

For a deuterated carbon with a long T1, standard ¹³C acquisition parameters are often inadequate. You should modify the experiment to account for the slow relaxation. Key parameters to adjust include:

-

Longer Relaxation Delay (d1): This is the most critical parameter. A standard d1 of 1-2 seconds is often too short. For deuterated carbons, the T1 can be an order of magnitude longer than for protonated carbons.[3] A d1 of at least 5 times the suspected T1 is recommended. You may need to start with a d1 of 10-30 seconds or longer.

-

Smaller Pulse Angle: Using a smaller flip angle (e.g., 30° or 45° instead of the standard 90°) allows the magnetization to recover more quickly, enabling a shorter overall experiment time for a given number of scans, even with a long relaxation delay.[4][6]

-

Increased Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of about 1.4. This is a direct but time-consuming way to improve signal intensity.[6]

Q5: When should I consider using a relaxation agent?

If increasing the relaxation delay and number of scans leads to prohibitively long experiment times, you can use a paramagnetic relaxation agent. A common choice is Chromium(III) acetylacetonate (Cr(acac)₃).[7] This agent provides an efficient relaxation mechanism for all nuclei in the sample, dramatically shortening the T1 values. This allows for the use of a much shorter relaxation delay (e.g., 1-2 seconds), significantly reducing the total experiment time. It should be used in small, carefully controlled concentrations, as it will also cause some line broadening.

Troubleshooting Guides

This section provides a step-by-step workflow to diagnose and resolve low signal intensity issues.

Logical Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting low NMR signal intensity.

Caption: A step-by-step workflow for troubleshooting low NMR signal.

Step 1: Verify Sample Preparation and Integrity

-

Question: Is the sample concentration adequate?

-

Action: Ensure you have a concentration of at least 50 mg / 0.6 mL.[5] If the material is scarce, you may need to accept longer acquisition times or use specialized equipment like microprobes.

-

-

Question: Is the sample fully dissolved and free of particulates?

-

Action: Solids in the NMR tube will severely degrade the magnetic field homogeneity (shimming) and reduce signal quality. Ensure complete dissolution. If necessary, filter the sample into the NMR tube.[5]

-

-

Question: Is the correct solvent volume being used?

-

Action: Use a solvent volume of 0.6-0.7 mL for standard 5 mm NMR tubes. Too much solvent dilutes the sample unnecessarily.[5]

-

Step 2: Review Basic Acquisition Parameters

-

Question: Are you running a standard ¹³C detection experiment?

-

Action: Confirm that your experiment is set up with proton decoupling (e.g., zgpg30 or a similar pulse program on Bruker instruments). While NOE is not expected for the deuterated carbon, decoupling is essential to simplify the spectrum by removing ¹H couplings from any other part of the molecule or impurities.[8]

-

-

Question: Has the probe been tuned correctly?

-

Action: The NMR probe must be tuned to the ¹³C frequency for optimal signal transmission and detection. An untuned probe is a very common cause of drastic sensitivity loss.[1]

-

Step 3: Optimize Acquisition Parameters for Labeled Carbons

-

Question: Is the relaxation delay (d1) long enough?

-

Action: This is the most likely parameter to be incorrect. For deuterated carbons, T1 values can be very long (10-100 seconds).[3] Set d1 to a long value (e.g., 30 seconds) and run a small number of scans to see if the signal improves.

-

-

Question: Are you using an appropriate pulse angle?

-

Action: A 90° pulse provides the maximum signal for a single scan but requires a long relaxation delay (3-5 x T1). A 30° pulse requires a much shorter delay for recovery and is often more efficient for carbons with long T1s when signal averaging over time.[6]

-

| Parameter | Standard Value (for ¹³C{¹H}) | Recommended Value (for ¹³C-d2) | Rationale |

| Pulse Program | zgpg30 / zgdc30 | zgpg30 / zgdc30 or Inverse Gated | Use a standard proton-decoupled pulse program. Inverse gated decoupling can be used to eliminate NOE effects if quantifying against other signals, but the key is the relaxation delay. |

| Pulse/Flip Angle | 30° - 90° | 30° | A smaller flip angle allows for a higher number of scans in a given time by shortening the required relaxation delay. |

| Relaxation Delay (d1) | 1 - 2 seconds | 10 - 60 seconds | Must be long enough to allow for the slow T1 relaxation of the deuterated carbon to prevent saturation. |

| Number of Scans (NS) | 128 - 1024 | 1024 - 20480 or higher | The signal-to-noise ratio increases with the square root of the number of scans. More scans are needed to compensate for inherent low sensitivity. |

Step 4: Advanced Troubleshooting Techniques

-

Question: Is the experiment time too long even after optimization?

-

Action: Add a paramagnetic relaxation agent like Cr(acac)₃. Prepare a dilute stock solution and add a few microliters to your NMR sample. This will dramatically shorten T1 and allow you to use a d1 of 1-2 seconds, but may cause some line broadening.[7]

-

-

Question: Have all sample and parameter optimizations failed to yield a signal?

-

Action: There may be an issue with the spectrometer itself. Consult the facility manager to check the instrument's performance, including the ¹³C pulse width calibration and overall sensitivity.[1]

-

Experimental Protocols

Protocol 1: Recommended Sample Preparation for this compound

-

Weigh Sample: Accurately weigh 50-100 mg of Sodium 2-oxobutanoate-¹³C,d2 into a clean, dry vial.[5]

-

Add Solvent: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, for the sodium salt) to the vial.[5]

-

Dissolve: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any remaining solid particles.

-

Filter and Transfer: Using a clean glass Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a high-quality, clean 5 mm NMR tube. This filtering step removes any microparticulates that could degrade shim quality.[5]

-

Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: Setting up a ¹³C NMR Experiment with Optimized Relaxation

This protocol assumes a Bruker spectrometer but the principles are universal.

-

Insert Sample and Lock: Insert the sample, and lock the spectrometer on the deuterium signal of the solvent.

-

Shim: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Load Standard ¹³C Experiment: Load a standard ¹³C experiment with proton decoupling (e.g., zgpg30).

-

Calibrate Pulse Width: Ensure the 90° pulse width for ¹³C (p1) is correctly calibrated for the probe.

-

Set Acquisition Parameters:

-

Set the pulse angle by modifying the pulse width. For a 30° pulse, set p1 to the calibrated 90° value and the pulse program will use a 30 degree pulse. Some pulse programs require you to set the power level (pl1) and pulse width (p1) directly.

-

Set the relaxation delay d1 to a long initial value, for example, 30 seconds .

-

Set the number of scans ns to an initial value, for example, 64 .

-

-

Run Test Scan: Acquire a short test spectrum.

-

Analyze and Optimize:

-

If a weak signal is visible, the parameters are likely appropriate. You can now increase ns to a much larger value (e.g., 2048 or more) to achieve the desired signal-to-noise ratio.

-

If no signal is visible, there may be a more fundamental issue. Double-check sample preparation and probe tuning before attempting even longer relaxation delays or considering a relaxation agent.

-

Visual Guides

Factors Reducing Signal Intensity

The following diagram illustrates the physical phenomena that lead to a reduction in the observed NMR signal for a deuterated carbon.

Caption: Key factors that cause low signal intensity in deuterated carbons.

References

- 1. nmr spectroscopy - 13C NMR spectrum only showing solvent - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]

- 4. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Overcoming challenges in mass spectrometry data analysis of Sodium 2-oxobutanoate-13C,d2.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sodium 2-oxobutanoate-13C,d2 in mass spectrometry applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometry data analysis of this compound.

Question: Why am I observing unexpected peaks or a complex isotopic distribution in my mass spectrum?

Answer:

Several factors can contribute to a more complex than expected mass spectrum for this compound. These can include:

-

Isotopic Impurity: The labeled standard may not be 100% pure, containing unlabeled (M+0) or singly labeled species.

-

Natural Isotope Abundance: The presence of natural isotopes of carbon, hydrogen, and oxygen in the molecule and the solvent will contribute to the overall isotopic pattern.

-

In-source Fragmentation: The molecule might be fragmenting in the ion source, leading to multiple charged species.

-

Adduct Formation: The molecule can form adducts with salts present in the mobile phase (e.g., sodium, potassium).

Troubleshooting Steps:

-

Verify Isotopic Purity: Consult the manufacturer's certificate of analysis for the stated isotopic purity of the this compound standard.

-

Optimize Source Conditions: Reduce the source temperature or fragmentation voltage to minimize in-source fragmentation.

-

Simplify Mobile Phase: If possible, use a mobile phase with volatile buffers (e.g., ammonium acetate or ammonium formate) to reduce salt adduct formation.

-

High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer to resolve isobaric interferences.

Question: My quantitative results are inconsistent and show poor reproducibility. What are the potential causes?

Answer:

Inconsistent quantitative results are a common challenge. The root cause often lies in sample preparation, instrument variability, or data processing.

-

Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to variability.

-

Sample Preparation In-Consistencies: Minor variations in extraction efficiency, derivatization (if used), and reconstitution volume can lead to significant quantitative errors.

-

Instrument Instability: Fluctuations in the mass spectrometer's performance, such as detector sensitivity or spray stability, can affect reproducibility.

-

Improper Integration: Incorrect peak integration, especially with noisy or low-intensity signals, is a major source of error.

Troubleshooting Steps:

-

Matrix Effect Evaluation: Perform a post-extraction addition study by spiking known concentrations of the standard into extracted blank matrix samples to assess ion suppression or enhancement.

-

Use of an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard that is not endogenous to the sample to normalize for sample preparation and instrument variability.

-

Standardize Sample Preparation: Follow a strict, validated standard operating procedure (SOP) for all sample preparation steps.

-

Optimize Integration Parameters: Manually review and adjust peak integration parameters in your data analysis software. Ensure consistent baseline and peak width settings.

Question: I am having difficulty identifying the correct fragmentation pattern for this compound. Why might this be?

Answer:

The fragmentation of isotopically labeled compounds can be complex. The position of the 13C and deuterium labels will influence the mass-to-charge ratio (m/z) of the resulting fragment ions.

-

Label Scrambling: In some cases, the isotopic labels can move within the molecule during the fragmentation process, leading to unexpected fragment ions.

-

Multiple Fragmentation Pathways: The molecule may fragment through several different pathways, resulting in a complex MS/MS spectrum.

-

Collision Energy Optimization: The collision energy used for fragmentation will significantly impact the resulting spectrum. Suboptimal energy can lead to either insufficient fragmentation or excessive fragmentation into very small, uninformative ions.

Troubleshooting Steps:

-